

3,4-Difluorophenylglyoxal hydrate structure and reactivity

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Compound of Interest

Compound Name: 3,4-Difluorophenylglyoxal hydrate

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An In-Depth Technical Guide to **3,4-Difluorophenylglyoxal Hydrate**: Structure, Reactivity, and Applications in Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3,4-difluorophenylglyoxal hydrate**, a versatile building block with significant applications in medicinal chemistry and analytical sciences. We will delve into its chemical structure, synthesis, reactivity profile, and its role in the development of novel therapeutic agents, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this fluorinated glyoxal derivative.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug discovery. The unique electronic properties of fluorine—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's physicochemical and pharmacological properties. These include metabolic stability, lipophilicity, and binding affinity to biological targets. **3,4-Difluorophenylglyoxal hydrate** combines the benefits of a difluorinated aromatic ring with the versatile reactivity of a 1,2-dicarbonyl moiety, making it a valuable precursor for a range of heterocyclic scaffolds. The hydrate form enhances its stability and ease of handling compared to the anhydrous glyoxal.^[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of **3,4-difluorophenylglyoxal hydrate** is essential for its effective use in synthesis and analysis.

Property	Value
CAS Number	79784-34-2
Molecular Formula	C ₈ H ₆ F ₂ O ₃
Molecular Weight	188.13 g/mol [2]
IUPAC Name	2-(3,4-difluorophenyl)-2-oxoacetaldehyde;hydrate
Appearance	Pale orange to pink powder
Melting Point	65-70 °C[3]
Storage	2-8°C[3]

Spectroscopic Characterization

While experimental spectra can vary with solvent and concentration, the following provides an overview of the expected spectroscopic data for characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure. In its hydrated form, the aldehyde exists as a geminal diol.

Proton Type	Predicted Chemical Shift (ppm)	Multiplicity	Notes
Aromatic-H	7.0 - 8.0	Multiplet	The precise shifts and coupling constants are influenced by the fluorine and glyoxal hydrate substituents.
Methine-CH(OH) ₂	5.0 - 6.0	Singlet	The chemical shift is affected by the adjacent carbonyl and aromatic ring.
Hydroxyl-OH	Variable	Broad Singlet	The position is dependent on solvent, concentration, and temperature; this signal will exchange with D ₂ O.

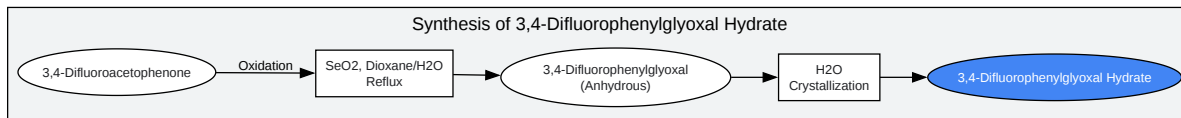
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl, gem-diol, and aromatic carbons. The C-F couplings will be observable.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the ketone carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. Broad O-H stretching bands from the gem-diol and any residual water will also be present.

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) for the anhydrous form (C₈H₄F₂O₂) would be expected at m/z 170.12. Fragments corresponding to the loss of CO and other characteristic cleavages of the difluorophenyl group would also be observed.

Synthesis of 3,4-Difluorophenylglyoxal Hydrate

The most common and reliable method for the synthesis of aryl glyoxals is the oxidation of the corresponding acetophenone. The Riley oxidation, using selenium dioxide (SeO₂), is a well-established and high-yielding procedure for this transformation.^{[4][5]}



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Caption: Synthesis of **3,4-Difluorophenylglyoxal Hydrate** via Riley Oxidation.

Experimental Protocol (Representative)

This protocol is adapted from the Organic Syntheses procedure for the preparation of phenylglyoxal.[6]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add selenium dioxide (1.0 eq) to a mixture of dioxane and water (e.g., 30:1 v/v).
- **Dissolution:** Heat the mixture to 50-60 °C with stirring until the selenium dioxide dissolves completely.
- **Addition of Starting Material:** Add 3,4-difluoroacetophenone (1.0 eq) to the reaction mixture.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours. The precipitation of black selenium metal indicates the progress of the reaction.
- **Work-up:** After cooling, decant the hot solution from the precipitated selenium. Remove the dioxane and water under reduced pressure.
- **Purification and Hydration:** The crude 3,4-difluorophenylglyoxal can be purified by vacuum distillation. To obtain the stable hydrate, dissolve the purified glyoxal in hot water, and allow it to cool to crystallize. The resulting solid is collected by filtration.

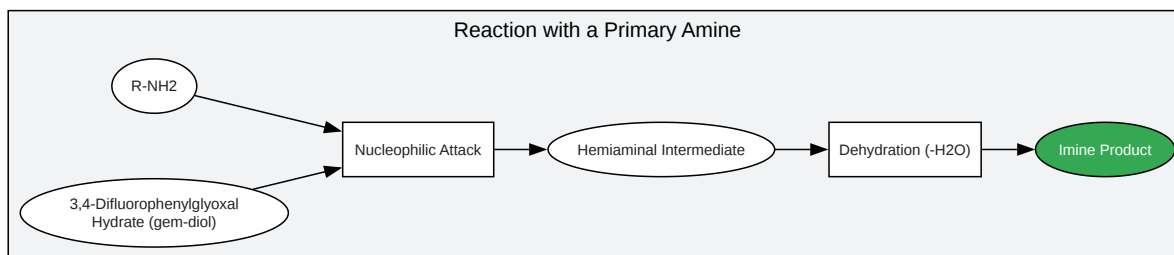
Reactivity of 3,4-Difluorophenylglyoxal Hydrate

The reactivity of **3,4-difluorophenylglyoxal hydrate** is dominated by its two adjacent carbonyl groups. The electron-withdrawing nature of the 3,4-difluorophenyl ring enhances the

electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack.
[1]

Reaction with Primary Amines (Derivatization)

3,4-Difluorophenylglyoxal hydrate reacts readily with primary amines to form stable imine adducts. This reaction is widely used in analytical chemistry for the derivatization of amino acids and other primary amines for detection by HPLC.[3] The fluorinated phenyl group can enhance the fluorescence or UV absorbance of the resulting derivative, increasing detection sensitivity.

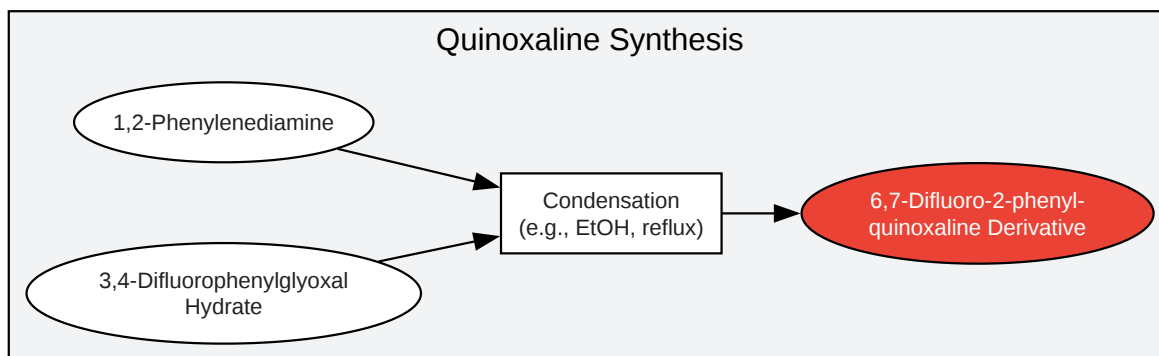


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Caption: Mechanism of Imine Formation with a Primary Amine.

Synthesis of Quinoxalines

A cornerstone application of **3,4-difluorophenylglyoxal hydrate** in medicinal chemistry is the synthesis of quinoxalines. Quinoxalines are a class of nitrogen-containing heterocycles that are prevalent in a wide range of biologically active compounds, including kinase inhibitors.[7][8][9] The synthesis involves a condensation reaction with a 1,2-diamine.



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Caption: Synthesis of a Quinoxaline Derivative.

Applications in Drug Development: A Focus on Kinase Inhibitors

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. **3,4-Difluorophenylglyoxal hydrate** is an excellent starting material for the synthesis of libraries of quinoxaline derivatives for screening against various kinase targets. The difluoro-substituents can enhance binding affinity and modulate pharmacokinetic properties.

For instance, numerous studies have reported the synthesis of quinoxaline derivatives as inhibitors of kinases such as ASK1, c-Met, and GSK-3 β .^{[1][7][10]} The general synthetic strategy often involves the condensation of a substituted phenylglyoxal with a substituted 1,2-phenylenediamine to generate a diverse range of quinoxaline cores, which are then further functionalized.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **3,4-difluorophenylglyoxal hydrate**.

- Hazard Identification: This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
- Handling: Avoid breathing dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).
- First Aid:
 - In case of skin contact: Wash with plenty of soap and water.
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.
 - If swallowed: Rinse mouth. Do NOT induce vomiting.

Seek medical attention if irritation or other symptoms persist.

Conclusion

3,4-Difluorophenylglyoxal hydrate is a valuable and versatile reagent for both analytical and synthetic chemists. Its enhanced reactivity, conferred by the difluorophenyl group, makes it an excellent tool for derivatization and a powerful building block for the synthesis of complex heterocyclic molecules. Its utility in the construction of quinoxaline scaffolds, which are central to the development of many kinase inhibitors, underscores its importance in modern drug discovery. By understanding its properties, synthesis, and reactivity, researchers can effectively harness the potential of this compound to advance their scientific goals.

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